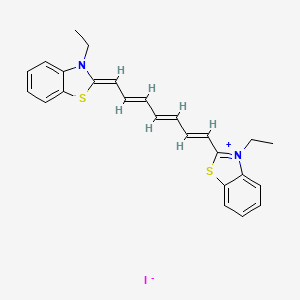

Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-, iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

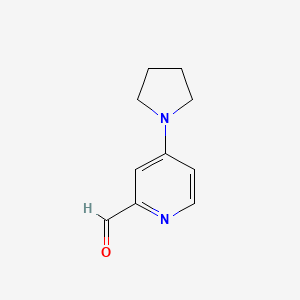

“Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-, iodide” is also known as “3,3′-Diethylthiatricarbocyanine iodide” or “DTTC iodide”. It has an empirical formula of C25H25IN2S2 and a molecular weight of 544.51 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazolium core and various substituents. The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 544.51 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Nonlinear Optical Properties and Excited-State Dynamics

Benzothiazolium salts demonstrate significant third-order nonlinear optical properties and ultrafast excited-state dynamics, making them suitable for applications in optical devices and materials science. For instance, specific benzothiazolium salts such as EPBI and ECBI have been synthesized and characterized, revealing their potential for use in photonic applications due to efficient nonlinear susceptibility, reverse saturable absorption, and self-defocusing refraction under various time regimes. These findings suggest the suitability of benzothiazolium salts for developing advanced optical materials with tailored properties (Wen et al., 2018).

Sensing Applications

Benzothiazolium salts are effectively used as colorimetric and ratiometric fluorescent probes for selective detection of analytes in aqueous media and living cells. They offer high sensitivity and selectivity towards specific ions like cyanide, showcasing their practical application in environmental monitoring and biomedical imaging. For example, a carbazole derivative benzothiazolium iodide acts as a fluorescent probe for cyanide detection, indicating its utility in both environmental sample analysis and cellular imaging (Sun et al., 2016).

Photoinitiators for Polymerization

Some benzothiazolium salts serve as photoinitiators in free radical polymerization, offering a novel approach to prepare dissociative, multicomponent, electron-transfer photoinitiators. These compounds facilitate the photopolymerization process, highlighting their importance in the development of polymeric materials and coatings (Kabatc & Pa̧czkowski, 2005).

Dye-Sensitized Solar Cells (DSSCs)

Benzothiazolium salts have been explored as components in dye-sensitized solar cells (DSSCs), improving the photoelectric conversion efficiency through their roles in the sensitization process. The synthesis and application of specific benzothiazolium iodides in DSSCs demonstrate their potential to enhance the performance of solar energy conversion devices, underscoring the importance of these compounds in renewable energy research (Li et al., 2010).

Chemical Sensing and Bioimaging

Tailor-made benzothiazolium salts, such as water-soluble fluorescent probes, have been designed for the selective and sensitive detection of multiple analytes, including cyanide, bisulfite ions, and extreme alkaline pH. These probes exhibit excellent sensitivity, selectivity, and a significant fluorescence turn-off response, facilitating their use in real-time sensing and bioimaging in living samples (Chao et al., 2016).

Safety and Hazards

作用機序

Target of Action

DTTC iodide, also known as 3,3’-Diethylthiatricarbocyanine iodide, is primarily used as a near-infrared Raman probe molecule . It has shown significant potential in biomedical imaging .

Mode of Action

DTTC iodide is known for its unique optical properties. When the dye molecules are adsorbed onto a gold surface, they retain their monomeric optical properties . This characteristic makes DTTC iodide an ideal candidate for Surface Enhanced Raman Spectroscopy (SERS) experiments, which are typically designed to take advantage of the monomer resonance enhancement at 785 nm .

Biochemical Pathways

It’s known that dttc iodide forms strongly coupled dimers on a gold surface, with transition dipole moments parallel to the metal surface . This property is crucial for its function as a Raman reporter molecule.

Pharmacokinetics

For instance, DTTC iodide has a maximum absorption at 765 nm, which is near the excitation wavelength of many Raman systems .

Result of Action

The primary result of DTTC iodide’s action is its ability to enhance Raman signals, making it a valuable tool in biomedical imaging . It can be used for sensitive immunoassay development and cell labeling .

Action Environment

The action of DTTC iodide can be influenced by the environment in which it is used. For instance, the substrate used for SERS analysis can modulate the light scattering response of DTTC iodide . Despite this, DTTC iodide has been shown to produce a strong light scattering signal even on non-ideal Raman substrates like polystyrene .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-, iodide involves the condensation of 3-ethyl-2(3H)-benzothiazolone with 7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl bromide, followed by quaternization with iodomethane.", "Starting Materials": [ "3-ethyl-2(3H)-benzothiazolone", "7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl bromide", "Iodomethane" ], "Reaction": [ "Step 1: Condensation of 3-ethyl-2(3H)-benzothiazolone with 7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl bromide in the presence of a base such as potassium carbonate in DMF.", "Step 2: Purification of the resulting product by column chromatography.", "Step 3: Quaternization of the purified product with iodomethane in the presence of a base such as potassium carbonate in DMF.", "Step 4: Purification of the final product by column chromatography." ] } | |

CAS番号 |

3071-70-3 |

分子式 |

C25H25IN2S2 |

分子量 |

544.5 g/mol |

IUPAC名 |

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

OYVFJKVYVDYPFV-UHFFFAOYSA-M |

異性体SMILES |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-] |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |

正規SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |

| 3071-70-3 | |

物理的記述 |

Powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

A: While DTTCI interacts with double-stranded DNA (dsDNA) [, ], its mechanism of action and downstream effects are not fully elucidated in the provided research papers. Further research is needed to understand its specific biological targets and consequences.

A:

- Molecular Formula: C25H25N2S2I []

- Spectroscopic Data: DTTCI exhibits characteristic absorption and fluorescence properties:

ANone: DTTCI shows varying stability and material compatibility:

- Temperature Sensitivity: DTTCI's absorbance at 760 nm and its stability when bound to DNA duplexes are influenced by temperature [].

- Photostability: DTTCI can undergo photodegradation upon NIR light irradiation [].

ANone: The provided research does not focus on or identify any catalytic properties of DTTCI. Its primary applications appear to be in imaging and spectroscopic studies.

ANone: Yes, computational methods have been employed to study DTTCI:

- DFT Calculations: Density Functional Theory (DFT) calculations were used to simulate the Raman spectra of DTTCI in water, showing good agreement with experimental data [].

A:

- Stability: DTTCI demonstrates sensitivity to environmental factors like solvent and temperature [, , ].

- Formulation: Research suggests incorporating DTTCI into nanostructures like gold nanoparticles (AuNPs) can improve stability and enhance its SERS signal for imaging applications [, ].

ANone: The provided research papers do not mention specific SHE (Safety, Health, and Environment) regulations for DTTCI. As with any chemical, appropriate handling, storage, and disposal procedures should be followed in accordance with relevant safety guidelines.

ANone: The research provided does not focus on the pharmacokinetics or pharmacodynamics of DTTCI. Further studies would be needed to assess its ADME profile, in vivo activity, and efficacy.

ANone: The provided research focuses on DTTCI's application in spectroscopic and imaging techniques, not its therapeutic efficacy. Therefore, information regarding cell-based assays, animal models, or clinical trials is not available in these papers.

ANone: Research on DTTCI would benefit from:

ANone: While a comprehensive historical overview is not provided, DTTCI has been utilized in various research areas:

- Photographic Sensitizing Dye: DTTCI has a history of use as an infrared photographic sensitizing dye [].

- Laser Dye: Its strong fluorescence in the near-infrared region led to its application as a laser dye [, ].

- Spectroscopic Probe: DTTCI is increasingly employed as a probe in various spectroscopic techniques, including SERS [, , , , , ] and fluorescence lifetime imaging [, , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)